prop-2-en-1-yl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Prop-2-en-1-yl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a structurally complex heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core fused with a 4-methylthiazole ring and a propargyl (prop-2-en-1-yl) ester group. This compound belongs to a class of molecules designed for high-throughput screening in drug discovery, leveraging fused heterocycles for target specificity and metabolic stability .
Properties
Molecular Formula |
C26H20N2O6S |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
prop-2-enyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H20N2O6S/c1-4-12-33-25(31)23-14(2)27-26(35-23)28-20(15-8-7-9-16(13-15)32-3)19-21(29)17-10-5-6-11-18(17)34-22(19)24(28)30/h4-11,13,20H,1,12H2,2-3H3 |
InChI Key |
PRRUKNIIUSJFRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 2-[1-(3-methoxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is the Claisen-Schmidt condensation, which is used to form the chalcone intermediate. This intermediate then undergoes cyclization and further functionalization to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-[1-(3-methoxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to prop-2-en-1-yl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate exhibit significant anticancer properties. For instance, research has demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
Compounds containing thiazole and pyrrole structures have been studied for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory agents. A study involving molecular docking simulations suggested that the compound could potentially bind to COX enzymes, thereby reducing inflammation .
Antimicrobial Activity
The thiazole ring in this compound is associated with antimicrobial properties. Research has shown that similar thiazole derivatives possess broad-spectrum antimicrobial activity against various pathogens, making them candidates for further development as antimicrobial agents .
Case Study 1: Anticancer Mechanism
A study published in Pharmaceuticals examined the anticancer effects of thiazole-containing compounds on breast cancer cell lines. The results indicated that these compounds induced apoptosis via the mitochondrial pathway and inhibited cell migration and invasion .
Case Study 2: Anti-inflammatory Efficacy
In another investigation, a series of thiazole derivatives were synthesized and evaluated for their COX inhibitory activity. The findings revealed that certain derivatives exhibited potent inhibition of both COX-1 and COX-2 enzymes, suggesting their potential as anti-inflammatory drugs .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 2-[1-(3-methoxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues include:
Ethyl 2-{1-[4-(Dimethylamino)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate (): Substituent Differences: The aryl group is 4-(dimethylamino)phenyl instead of 3-methoxyphenyl, and the ester is ethyl rather than propargyl. Synthetic Flexibility: The ethyl ester lacks the propargyl group’s click-chemistry capability, limiting post-synthetic diversification .
5{1–1-2}: 3-(2-Hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one (): Core Differences: Replaces the chromeno[2,3-c]pyrrole-dione with a dihydropyrrolopyrazolone system.
Physicochemical Properties
Biological Activity
The compound prop-2-en-1-yl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate represents a novel class of heterocyclic compounds with potential therapeutic applications. Its structure incorporates significant pharmacophores known for various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.
Structural Overview
The compound features a complex structure that includes:
- Chromeno-pyrrole moiety : Known for its role in various biological activities.
- Thiazole ring : Contributes to the compound's reactivity and biological interactions.
- Methoxyphenyl group : Enhances lipophilicity and may influence binding affinity to biological targets.
Anticancer Activity
Research has highlighted the potential of this compound in inhibiting tumor growth. A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .
Antimicrobial Properties
The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentration (MIC) values suggesting effective antibacterial activity comparable to established antibiotics. For instance, derivatives with similar structural motifs have been reported to exhibit MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Study 1: Anticancer Efficacy
In a preclinical model, prop-2-en-1-yl derivatives were tested for their ability to inhibit tumor growth in xenograft models. The results indicated a dose-dependent reduction in tumor size, with significant statistical differences compared to control groups. Notably, the compound's efficacy was linked to its ability to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 .
Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated that the compound exhibited superior activity against multidrug-resistant strains of bacteria. The study emphasized the role of the thiazole moiety in enhancing antimicrobial potency through membrane disruption mechanisms .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | N/A | 15 |
| A549 (Lung Cancer) | N/A | 20 | |
| Antimicrobial | Staphylococcus aureus | 6.25 | N/A |
| Escherichia coli | 12.5 | N/A |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Observed Effect |
|---|---|
| Methoxy group | Increased lipophilicity |
| Thiazole ring | Enhanced antimicrobial activity |
| Chromeno-pyrrole backbone | Cytotoxicity in cancer cells |
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
The compound can be synthesized via cyclization reactions involving chromeno-pyrrolone and thiazole-carboxylate precursors. A typical approach includes:
- Cyclization : Base-assisted cyclization of intermediates under controlled temperatures (e.g., −20°C to −15°C for 40–48 hours) to form the chromeno-pyrrolone core .
- Purification : Column chromatography using ethyl acetate/hexane (1:4) for intermediate isolation, followed by recrystallization from 2-propanol or ethanol to achieve high purity (>95%) .
- Yield Optimization : Lower yields (e.g., 46% in some cases) may require adjusting stoichiometry, solvent polarity, or reaction time .
Q. How is structural characterization performed for this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the 3-methoxyphenyl group appear as distinct singlets in δ 6.8–7.4 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peaks within ±2 ppm error) .
- Infrared Spectroscopy (FTIR) : Identification of carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and thiazole ring vibrations .
Q. What solvents and conditions are critical for stabilizing the compound during storage?
- Storage : Under inert atmosphere (N₂/Ar) at −20°C to prevent hydrolysis of the ester (prop-2-en-1-yl) group.
- Solubility : Prefer dichloromethane or DMF for dissolution; avoid prolonged exposure to protic solvents (e.g., H₂O, MeOH) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Discrepancies in NMR or HRMS data may arise from:
- Tautomerism : The chromeno-pyrrolone system may exhibit keto-enol tautomerism, leading to split peaks in ¹H NMR. Use 2D NMR (COSY, HSQC) to map proton-carbon correlations .
- Impurities : Trace byproducts from incomplete cyclization can be identified via LC-MS. Re-purification using gradient elution (e.g., 10–100% EtOAc in hexane) is recommended .
Q. What computational methods are suitable for predicting biological activity and pharmacokinetics?
- Molecular Docking : Software like AutoDock Vina can model interactions with target proteins (e.g., kinases). Compare binding poses with known inhibitors to prioritize derivatives .
- ADME Analysis : Tools like SwissADME predict bioavailability, highlighting potential issues with logP (>5) or poor solubility due to the thiazole-carboxylate moiety .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Derivative Synthesis : Modify substituents on the 3-methoxyphenyl or thiazole moieties. For example, replace the methoxy group with halogens or alkyl chains to assess electronic/steric effects .
- Biological Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC₅₀ for kinases) across derivatives. Correlate activity with computed descriptors (e.g., polar surface area) .
Q. What mechanistic insights explain variability in reaction yields?
- Side Reactions : Competing pathways (e.g., dimerization of chromeno-pyrrolone intermediates) may reduce yields. Monitor via TLC and optimize catalysts (e.g., Pd/C for reductive steps) .
- Temperature Sensitivity : Low-temperature conditions (−20°C) suppress byproduct formation in diazomethane-mediated reactions .
Q. How can computational modeling guide mechanistic studies of its synthesis?
- Density Functional Theory (DFT) : Calculate energy barriers for key steps (e.g., cyclization). Identify stable intermediates and transition states to refine reaction conditions .
- Solvent Effects : Simulate solvation free energies to select solvents that stabilize charged intermediates (e.g., DMF for polar transition states) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
